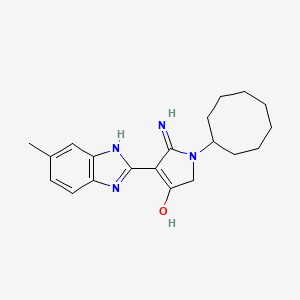
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound with a molecular formula of C20H26N4O and a molecular weight of 338.4 g/mol. This compound features a unique structure that includes a benzimidazole ring, a cyclooctyl group, and a pyrrolone moiety, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. The starting materials often include cyclooctanone, 6-methyl-1H-benzimidazole, and appropriate amine derivatives. The reaction conditions may involve:
Cyclization Reactions: Formation of the cyclooctyl group through cyclization reactions.
Condensation Reactions: Condensation of the benzimidazole ring with the cyclooctyl group.
Amination Reactions: Introduction of the amino group through amination reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), various amines.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-1-cyclooctyl-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzimidazole ring.
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but differs in the oxidation state of the pyrrolone moiety.
Uniqueness
The presence of the 6-methyl group on the benzimidazole ring and the specific arrangement of the cyclooctyl and pyrrolone moieties make 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H26N4O |
|---|---|
Molekulargewicht |
338.4g/mol |
IUPAC-Name |
1-cyclooctyl-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H26N4O/c1-13-9-10-15-16(11-13)23-20(22-15)18-17(25)12-24(19(18)21)14-7-5-3-2-4-6-8-14/h9-11,14,21,25H,2-8,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
WHEYMOVKJTXWCB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4CCCCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/no-structure.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B1188611.png)
